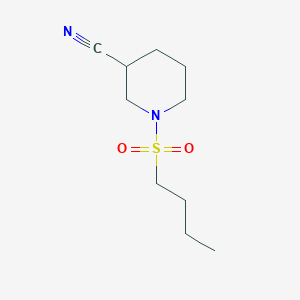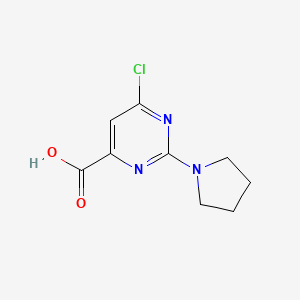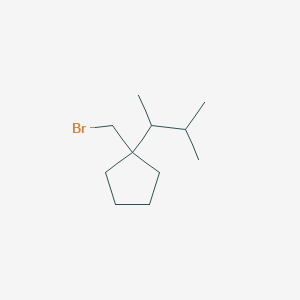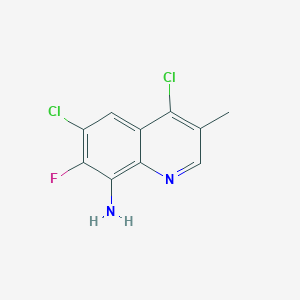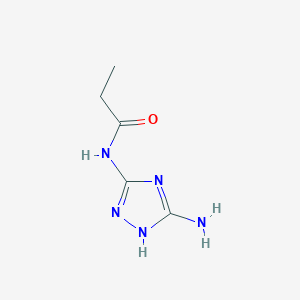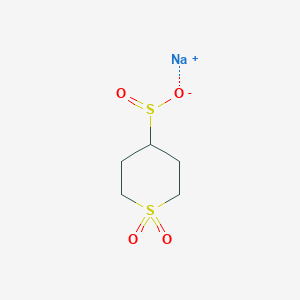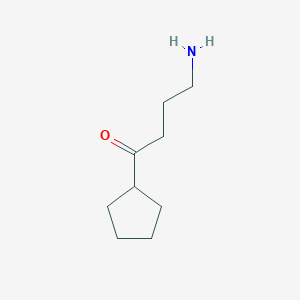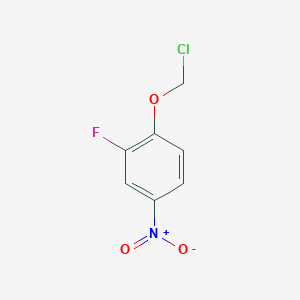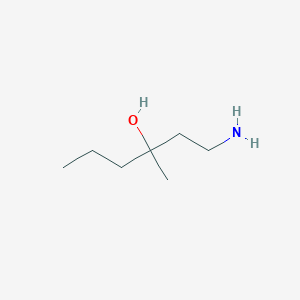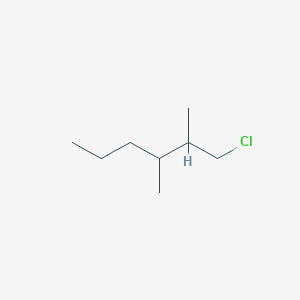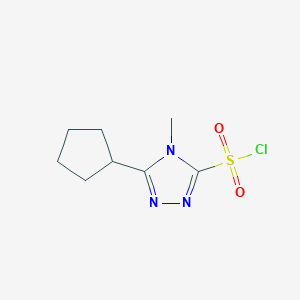
5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group, a methyl group, and a sulfonyl chloride group attached to the triazole ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and it may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Cycloaddition Reactions: These reactions often require catalysts, such as copper or palladium complexes, and are carried out under mild conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Aplicaciones Científicas De Investigación
5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the development of new catalysts and ligands.
Biology: Investigated for its potential as an enzyme inhibitor. It may be used in studies related to enzyme kinetics and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to inhibit enzyme activity by modifying the active site or other critical regions of the enzyme. The triazole ring may also contribute to the binding affinity and specificity of the compound for its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a thiol group instead of a sulfonyl chloride group.
4-Methyl-4H-1,2,4-triazole-3-thiol: Lacks the cyclopentyl group and has a thiol group.
4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione: Contains a phenyl group and a dione structure.
Uniqueness
5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions
Propiedades
Fórmula molecular |
C8H12ClN3O2S |
|---|---|
Peso molecular |
249.72 g/mol |
Nombre IUPAC |
5-cyclopentyl-4-methyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C8H12ClN3O2S/c1-12-7(6-4-2-3-5-6)10-11-8(12)15(9,13)14/h6H,2-5H2,1H3 |
Clave InChI |
RTFJVPABQWHAIM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1S(=O)(=O)Cl)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




